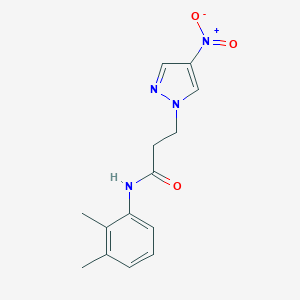![molecular formula C18H16F6N4O4 B455261 1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL](/img/structure/B455261.png)
1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of trifluoromethyl groups and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method leverages the high reactivity of trifluoromethyl radicals to introduce the trifluoromethyl groups into the pyrazole rings.
Industrial Production Methods
Industrial production of this compound typically involves the use of scalable synthetic methods. For example, the lithiation of intermediates followed by trapping with electrophiles has been employed to achieve functionalization at specific positions . This method allows for the efficient production of the desired compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with unique properties
Wirkmechanismus
The mechanism of action of 1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-hydroxy-1-methyl-5-(trifluoromethyl)pyrazole
Uniqueness
1-{4-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBONYL]BENZOYL}-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is unique due to its dual pyrazole rings and multiple trifluoromethyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H16F6N4O4 |
|---|---|
Molekulargewicht |
466.3g/mol |
IUPAC-Name |
[4-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazole-1-carbonyl]phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C18H16F6N4O4/c1-9-7-15(31,17(19,20)21)27(25-9)13(29)11-3-5-12(6-4-11)14(30)28-16(32,18(22,23)24)8-10(2)26-28/h3-6,31-32H,7-8H2,1-2H3 |
InChI-Schlüssel |
LJGATORIOZPWNF-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O |
Kanonische SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)C(=O)N3C(CC(=N3)C)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-3-[(2-chlorophenoxy)methyl]benzamide](/img/structure/B455178.png)
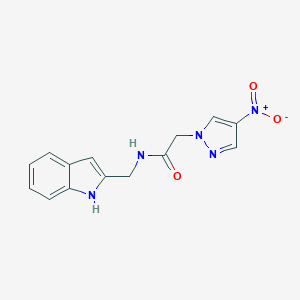
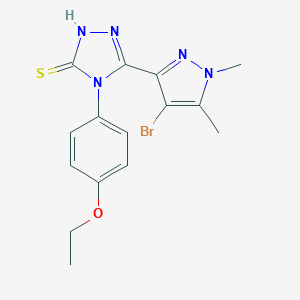
![Diisopropyl 5-({3-[(4-chlorophenoxy)methyl]benzoyl}amino)isophthalate](/img/structure/B455183.png)
![2-amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B455184.png)
![N-[4-(4-butylphenyl)-3-cyanothiophen-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455188.png)
![Ethyl 5-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B455189.png)
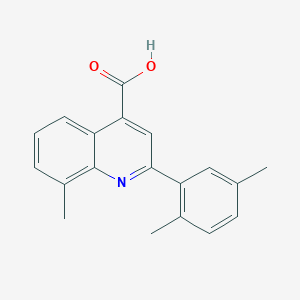
![Methyl 4-{4-[(4-bromophenoxy)methyl]-5-ethyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B455193.png)
![6-bromo-2-(4-methylphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B455194.png)
![Ethyl 6-ethyl-2-({[2-(5-ethyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B455195.png)
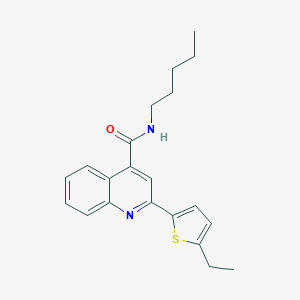
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B455197.png)
